molecular formula C6H9N3O B10907120 1-Ethyl-1h-pyrazole-5-carboxamide

1-Ethyl-1h-pyrazole-5-carboxamide

Cat. No.: B10907120
M. Wt: 139.16 g/mol
InChI Key: VUTNVVLZSDFTRI-UHFFFAOYSA-N
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Description

1-Ethyl-1h-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring with an ethyl group at the first position and a carboxamide group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1h-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with ethyl isocyanate under controlled conditions. Another method includes the reaction of 1-ethyl-1h-pyrazole-5-carboxylic acid with ammonia or amines to form the carboxamide derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1h-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Ethyl-1h-pyrazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides

Mechanism of Action

The mechanism of action of 1-ethyl-1h-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 1-Methyl-1h-pyrazole-5-carboxamide
  • 1-Propyl-1h-pyrazole-5-carboxamide
  • 1-Butyl-1h-pyrazole-5-carboxamide

Comparison: 1-Ethyl-1h-pyrazole-5-carboxamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl or propyl analogs, the ethyl group may provide different steric and electronic effects, potentially enhancing its efficacy in certain applications .

Properties

IUPAC Name

2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-9-5(6(7)10)3-4-8-9/h3-4H,2H2,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTNVVLZSDFTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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